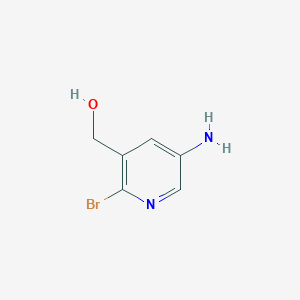

(5-Amino-2-bromopyridin-3-yl)methanol

Beschreibung

BenchChem offers high-quality (5-Amino-2-bromopyridin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Amino-2-bromopyridin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(5-amino-2-bromopyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-6-4(3-10)1-5(8)2-9-6/h1-2,10H,3,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPOVDFPFWNDDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CO)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic stability of 5-amino-2-bromopyridine derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Amino-2-Bromopyridine Derivatives

Introduction

5-Amino-2-bromopyridine is a pivotal heterocyclic building block in modern chemistry. Its unique electronic and structural features make it a versatile precursor in the synthesis of a wide array of compounds with significant applications in pharmaceuticals and materials science.[1][2][3][4][5] Derivatives of this scaffold are integral to the development of kinase inhibitors for cancer therapy, agents targeting neurological disorders, and novel agrochemicals.[1][2][6] In materials science, they serve as components for advanced polymers and functional dyes.[1]

The thermodynamic stability of these derivatives is a critical parameter that dictates their viability in real-world applications. For pharmaceutical scientists, stability influences drug substance shelf-life, formulation development, manufacturing processes, and ultimately, patient safety. For materials scientists, it determines the operational lifetime and reliability of a device or coating. This guide provides a comprehensive exploration of the thermodynamic stability of 5-amino-2-bromopyridine derivatives, offering a synthesis of theoretical principles, field-proven experimental protocols, and computational insights for researchers, scientists, and drug development professionals.

Core Principles of Thermodynamic Stability

Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state under a given set of conditions. For a chemical compound, this translates to its resistance to decomposition or chemical transformation. The stability of a compound is governed by fundamental thermodynamic quantities:

-

Gibbs Free Energy (ΔG): The ultimate arbiter of spontaneity and stability. A negative ΔG for a potential decomposition reaction indicates that the process is favorable, and the compound is thermodynamically unstable with respect to its degradation products. The stability of a complex is directly related to the change in Gibbs Free Energy, which is composed of enthalpic (ΔH) and entropic (ΔS) contributions, as described by the equation: ΔG = ΔH - TΔS.[7]

-

Enthalpy (ΔH): Represents the heat content of a system. Stronger chemical bonds and favorable intermolecular interactions lead to a lower enthalpy and, generally, greater stability.

-

Entropy (ΔS): A measure of the disorder or randomness in a system. Decomposition reactions that produce multiple smaller molecules, particularly gases, are entropically favored.

A compound is considered "stable" if the activation energy for its decomposition is high, making the process kinetically slow, even if it is thermodynamically favored. However, this guide focuses on the inherent thermodynamic properties that define the potential for stability.

Experimental Assessment of Thermal Stability

Direct measurement of thermodynamic parameters provides the most reliable data on a compound's stability. The following techniques are indispensable for characterizing 5-amino-2-bromopyridine derivatives.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[8] It is highly effective for determining melting points, phase transitions, and decomposition temperatures, which are direct indicators of thermal stability.[9][10]

Causality Behind Experimental Choices: By precisely measuring the temperature and enthalpy of events like melting and decomposition, we gain quantitative insights into the compound's lattice energy and bond strengths. For pharmaceuticals, DSC is crucial for identifying different polymorphic forms, which can have distinct stabilities and bioavailabilities.[9]

Self-Validating System: The protocol's validity is ensured by a mandatory calibration step using certified reference materials (e.g., indium, tin) to verify the temperature and enthalpy accuracy of the instrument. The use of a hermetically sealed pan prevents mass loss before the decomposition event, ensuring the measured heat flow is solely due to the thermal transition of interest.

Experimental Protocol: DSC Analysis

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the 5-amino-2-bromopyridine derivative into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent sublimation or evaporation. Prepare an identical empty sealed pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

-

Thermal Program:

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (melting point), and the onset and peak temperatures of decomposition. Integrate the peak areas to calculate the enthalpy of fusion (ΔH_fus) and decomposition (ΔH_dec).

Visualization: DSC Experimental Workflow

Caption: Workflow for quantifying decomposition using TGA.

Solution Calorimetry

Solution calorimetry measures the enthalpy change (ΔH_soln) when a compound dissolves in a solvent. [13]While not a direct measure of decomposition, it provides critical thermodynamic data on the energetics of solute-solvent and solute-solute interactions, which are fundamental to understanding the stability of a compound in a solution, a crucial aspect for drug formulations and reaction chemistry. [14][15] Causality Behind Experimental Choices: The enthalpy of solution reveals the balance between the energy required to break the crystal lattice of the solid (lattice energy) and the energy released upon solvation of the molecules. By comparing ΔH_soln for different derivatives in the same solvent, we can infer relative lattice energies and stabilities.

Self-Validating System: The calorimeter's heat capacity is precisely determined through electrical calibration or by measuring the enthalpy of solution of a well-characterized standard, such as potassium chloride (KCl) or TRIS (tris(hydroxymethyl)aminomethane). [15][16]This calibration constant allows for the accurate conversion of the measured temperature change into enthalpy.

Experimental Protocol: Solution Calorimetry

-

Calorimeter Calibration: Determine the heat capacity of the calorimeter system (Dewar, stirrer, thermistor) by electrical calibration or by dissolving a known mass of a standard substance (e.g., KCl) in a precise volume of the solvent.

-

Solvent Preparation: Add a precise volume (e.g., 100 mL) of the chosen solvent (e.g., methanol, DMSO) to the calorimeter's reaction vessel (Dewar). [15]3. Sample Preparation: Accurately weigh a small amount of the 5-amino-2-bromopyridine derivative and place it in a sealed glass ampoule.

-

Thermal Equilibration: Submerge the ampoule in the solvent within the Dewar. Allow the entire system to reach thermal equilibrium, monitoring the temperature until a stable baseline is achieved.

-

Initiation: Break the ampoule to initiate dissolution. Record the temperature change until a new stable thermal equilibrium is reached.

-

Data Analysis: Calculate the total heat change (q) using the measured temperature difference (ΔT) and the predetermined heat capacity of the calorimeter. Determine the molar enthalpy of solution (ΔH_soln = q / moles of solute).

Caption: General workflow for computational stability analysis.

Key Factors Governing Stability in Derivatives

The thermodynamic stability of a 5-amino-2-bromopyridine derivative is not an intrinsic constant but is modulated by a delicate interplay of structural and environmental factors.

Electronic and Steric Effects of Substituents

-

Electronic Effects: The amino group (-NH₂) is a strong π-electron donating group, which increases the electron density of the pyridine ring and generally enhances its aromatic stability. The bromo group (-Br) is electron-withdrawing via induction but weakly donating via resonance. The net effect of additional substituents is critical. Strong electron-withdrawing groups can destabilize the ring, while additional donating groups may enhance stability, provided they do not introduce steric strain.

-

Steric Hindrance: Bulky substituents, particularly at positions adjacent to existing groups (e.g., at C3 or C6), can cause steric clash. T[7][17]his strain raises the ground-state enthalpy of the molecule, making it less stable and more prone to decomposition.

Intermolecular Forces and Crystal Packing

In the solid state, stability is significantly influenced by the efficiency of crystal packing and the strength of intermolecular forces.

-

Hydrogen Bonding: The amino group is an excellent hydrogen bond donor, while the pyridine ring nitrogen is a hydrogen bond acceptor. The formation of strong, extensive intermolecular hydrogen bonding networks is a primary contributor to high lattice energy and, consequently, high melting points and thermal stability.

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, participating in stabilizing interactions with Lewis bases (e.g., the pyridine nitrogen of another molecule).

-

Polymorphism: Many organic solids, including pyridine derivatives, can crystallize in multiple forms known as polymorphs. T[9]hese polymorphs have different crystal lattice arrangements and, therefore, different lattice energies and thermodynamic stabilities. The most stable polymorph at a given temperature is the one with the lowest Gibbs free energy. Characterizing and controlling polymorphism is a critical task in pharmaceutical development.

Visualization: Factors Influencing Stability

Caption: Interplay of factors determining overall stability.

Data Summary and Interpretation

To illustrate the application of these principles, the table below presents physicochemical data for the parent compound, 5-amino-2-bromopyridine, and hypothetical derivatives, demonstrating how substitutions can modulate stability.

| Compound | Structure | Substituent at C3 | Melting Point (°C) | T_d5% (°C) (Hypothetical) | Key Stability Factor |

| 5-Amino-2-bromopyridine | -H | 73-82 | [18] 220 | Baseline; H-bonding network. | |

| Derivative A | -NO₂ | ~150 | 205 | Strong e⁻-withdrawing group destabilizes the ring. | |

| Derivative B | -OH | ~180 | 250 | Additional H-bond donor/acceptor enhances lattice energy. | |

| Derivative C | -C(CH₃)₃ | ~110 | 190 | Bulky t-butyl group introduces significant steric strain. |

Note: T_d5% values are hypothetical for illustrative purposes.

Interpretation:

-

Derivative A: The introduction of a powerful electron-withdrawing nitro group (-NO₂) can lower the decomposition temperature by destabilizing the electron-rich aromatic ring.

-

Derivative B: A hydroxyl group (-OH) can participate in additional, strong hydrogen bonds, significantly increasing the lattice energy. This leads to a higher melting point and enhanced thermal stability.

-

Derivative C: A sterically demanding tert-butyl group (-C(CH₃)₃) adjacent to the amino group disrupts optimal crystal packing and introduces intramolecular strain, resulting in markedly lower stability.

Conclusion

The thermodynamic stability of 5-amino-2-bromopyridine derivatives is a multifaceted property governed by a combination of intramolecular electronic and steric effects, and intermolecular forces within the crystal lattice. A comprehensive assessment of stability is not merely an academic exercise but a prerequisite for the successful translation of these valuable compounds from the laboratory to clinical and industrial applications.

An integrated approach, combining the quantitative, empirical data from thermal analysis techniques like DSC and TGA with the predictive power of computational methods like DFT, provides the most robust framework for understanding and engineering stability. By systematically applying the principles and protocols outlined in this guide, researchers can make informed decisions in the design and selection of derivatives, accelerating the development of safer, more effective, and more reliable chemical products.

References

- CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google P

-

Calorimetry—an important tool in solution chemistry. Journal of Thermal Analysis and Calorimetry. (URL: [Link])

-

Thermogravimetric analysis (TGA) curves of compounds 1–5 - ResearchGate. (URL: [Link])

-

Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC. National Center for Biotechnology Information. (URL: [Link])

-

Calorimetry - An important tool in solution chemistry - ResearchGate. (URL: [Link])

-

Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC. National Center for Biotechnology Information. (URL: [Link])

-

Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC. National Center for Biotechnology Information. (URL: [Link])

-

The role of modulated temperature differential scanning calorimetry in the characterisation of a drug molecule exhibiting polymorphic and glass forming tendencies - PubMed. (URL: [Link])

-

Solution Calorimetry | Chem Lab - Truman ChemLab. (URL: [Link])

-

Reaction-Solution Calorimetry - Molecular Energetics Group. (URL: [Link])

-

Thermogravimetric analysis - Wikipedia. (URL: [Link])

-

Solution Calorimetry - SERC (Carleton). (URL: [Link])

-

Factors Affecting Stability of Complexes | Solubility of Things. (URL: [Link])

-

Thermogravimetric Analyzer (TGA). NETZSCH-Gerätebau GmbH. (URL: [Link])

-

Synthesis of 2-Amino-5-bromopyridine - ResearchGate. (URL: [Link])

-

2 amino-5-bromopyridine | PDF. Scribd. (URL: [Link])

-

Differential Scanning Calorimetry (DSC) – Online Training Course - YouTube. (URL: [Link])

-

The factors that affect the stability of complexes | DOCX - Slideshare. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-5-bromopyridine | 1072-97-5 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2 amino-5-bromopyridine | PDF [slideshare.net]

- 5. 2-Amino-5-bromopyridine 97 1072-97-5 [sigmaaldrich.com]

- 6. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. youtube.com [youtube.com]

- 9. The role of modulated temperature differential scanning calorimetry in the characterisation of a drug molecule exhibiting polymorphic and glass forming tendencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential Scanning Calorimetry (DSC) [perkinelmer.com]

- 11. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Solution Calorimetry [serc.carleton.edu]

- 14. researchgate.net [researchgate.net]

- 15. Solution Calorimetry | Chem Lab [chemlab.truman.edu]

- 16. Molecular Energetics Group [molenergetics.fc.ul.pt]

- 17. The factors that affect the stability of complexes | DOCX [slideshare.net]

- 18. 5-Amino-2-bromopyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Methodological & Application

Protocols for Suzuki-Miyaura coupling at the 2-bromo position

Executive Summary

The Suzuki-Miyaura cross-coupling of substrates bearing a bromine atom at the 2-position presents a distinct dichotomy in medicinal chemistry. In heteroaromatics (e.g., 2-bromopyridine), the position is electronically activated but kinetically problematic due to catalyst poisoning and protodeboronation of coupling partners. Conversely, in carbocyclics (e.g., 2-bromo-substituted toluenes), the 2-position (ortho) introduces severe steric hindrance that impedes oxidative addition and reductive elimination.

This Application Note provides validated protocols to overcome these specific barriers. We move beyond generic "tetrakis" conditions to employ Third- and Fourth-Generation Buchwald Precatalysts and NHC-Pd systems, ensuring high turnover numbers (TON) and functional group tolerance.

Mechanistic Insight: The "2-Position" Paradox

To optimize these reactions, one must understand the failure modes specific to the 2-position.

A. The Heterocyclic Trap (2-Bromopyridines)

While 2-bromopyridines are electron-deficient and undergo oxidative addition (OA) rapidly, they frequently stall the catalytic cycle via N-coordination . The pyridyl nitrogen can displace phosphine ligands, forming a stable, unreactive Pd(II) dimer (the "resting state" trap). Furthermore, if the coupling partner is a 2-heteroaryl boronic acid, it is prone to rapid protodeboronation before transmetallation can occur.[1]

B. The Steric Wall (Ortho-Substituted Aromatics)

For 2-bromo-3-methylbenzene (and similar congeners), the challenge is purely steric. The bulk surrounding the C-Br bond destabilizes the Pd(II) intermediate, making OA slow and reversible. More critically, the final reductive elimination (RE) step becomes the rate-determining bottleneck, often requiring bulky, electron-rich ligands to "squeeze" the product out.

Visualization: The 2-Position Failure Modes

Figure 1: Mechanistic divergence in 2-substituted coupling failures.

Strategic Ligand Selection

Quantitative data supports the shift from triphenylphosphine (PPh3) to dialkylbiaryl phosphines or N-Heterocyclic Carbenes (NHCs).

| Ligand Class | Representative | Key Feature for 2-Position | Recommended Substrate |

| Buchwald G3/G4 | XPhos | High steric bulk prevents N-poisoning; promotes OA of chlorides. | 2-Bromopyridines, Heteroaryl chlorides. |

| Buchwald G3/G4 | SPhos | Excellent stability; "Universal" coupler. | General 2-substituted aromatics.[1] |

| Buchwald G3/G4 | RuPhos | Extremely bulky; facilitates RE in hindered systems. | Tetra-ortho-substituted biaryls.[2][3] |

| Pd-NHC | PEPPSI-IPr | Strong | Difficult, electron-poor heterocycles.[1] |

Experimental Protocols

Protocol A: The "Universal" Heteroaryl Method (XPhos Pd G4)

Target Application: Coupling 2-bromopyridines or 2-chloroquinolines with aryl boronic acids.

Rationale: XPhos is sufficiently bulky to prevent the pyridine nitrogen from binding to the Palladium center. The G4 precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid initiation at low temperatures, minimizing homocoupling.

Materials:

-

Electrophile: 2-Bromopyridine derivative (1.0 equiv)

-

Nucleophile: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G4 (1.0 – 2.0 mol%) [CAS: 1599466-81-5]

-

Base:

(0.5 M aqueous solution) or -

Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the 2-bromoheterocycle (1.0 mmol), boronic acid (1.2 mmol), and XPhos Pd G4 (15 mg, ~2 mol%).

-

Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed THF (2.0 mL) and 0.5 M aqueous

(4.0 mL, 2.0 equiv) via syringe.-

Note: A biphasic system (organic/water) is crucial for dissolving inorganic bases while keeping the catalyst active in the organic phase.

-

-

Reaction: Heat the block to 60°C. Monitor by LCMS.

-

Reaction Time: Typically 1–4 hours. 2-bromopyridines react faster than their carbocyclic counterparts.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

, and concentrate.

Protocol B: The "Steric Fortress" Method (Pd-PEPPSI-IPr)

Target Application: Coupling 2-bromo-ortho-xylene or sterically congested 2-bromo-3-substituted systems.

Rationale: The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system uses an NHC ligand that is a powerful

Materials:

-

Electrophile: Sterically hindered 2-bromoarene (1.0 equiv)

-

Nucleophile: Boronic Acid (1.5 equiv)

-

Catalyst: Pd-PEPPSI-IPr (2.0 mol%) [CAS: 905459-27-0]

-

Base:

(for anhydrous) or -

Solvent: Toluene (for high heat) or 1,4-Dioxane

Step-by-Step Methodology:

-

Setup: In a glovebox or under strict Argon flow, charge a pressure tube with the hindered aryl bromide (1.0 mmol), boronic acid (1.5 mmol), Pd-PEPPSI-IPr (14 mg, 2 mol%), and

(2.0 equiv). -

Solvent: Add anhydrous 1,4-Dioxane or Toluene (4 mL).

-

Critical: Sterically hindered couplings often require higher temperatures (80–100°C). Toluene is preferred if temperatures >100°C are needed.

-

-

Reaction: Seal the tube and heat to 80°C. If no conversion is observed after 2 hours, increase to 110°C.

-

Monitoring: Steric couplings are slower. Expect reaction times of 12–24 hours.

-

Workup: Filter through a pad of Celite to remove palladium black (common in high-heat reactions) and salts. Concentrate and purify.

Optimization Decision Tree

Use this workflow to select the correct protocol and troubleshoot failures.

Figure 2: Optimization workflow for 2-substituted Suzuki couplings.

Troubleshooting & Critical Parameters

| Observation | Root Cause | Corrective Action |

| Homocoupling (Ar-Ar) | Oxygen presence or slow transmetallation. | Degas solvents more rigorously (sparge 15 min). Switch to a precatalyst (G3/G4) to avoid Pd(II) reduction lag. |

| Protodeboronation (Ar-H) | Unstable boronic acid (common with 2-pyridyl boronates). | Use MIDA boronates or Potassium Trifluoroborates ( |

| No Reaction (SM Recovery) | Catalyst poisoning (N-binding) or failed Oxidative Addition. | Poisoning: Switch to XPhos (bulkier). Failed OA: Switch to Pd-PEPPSI-IPr (more electron-rich). |

| Pd Black Formation | Catalyst decomposition before turnover. | Ligand is detaching. Lower temperature or increase Ligand:Pd ratio (if not using G4 precatalyst). |

References

-

Bruno, N. C., et al. (2013). "Buchwald Phosphine Ligands: User's Guide." Chemical Science. Link

-

Organ, M. G., et al. (2006).[4] "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction." Chemistry – A European Journal. Link

-

Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society. Link

-

Knapp, D. M., et al. (2010). "MIDA Boronates: Durable, Soluble, and Orthogonally Reactive Suzuki-Miyaura Coupling Partners." Journal of the American Chemical Society. Link

-

Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. Link

Sources

Application Note: Selective Oxidation of (5-Amino-2-bromopyridin-3-yl)methanol

This is a comprehensive Application Note and Protocol for the selective oxidation of (5-Amino-2-bromopyridin-3-yl)methanol to its corresponding aldehyde, 5-Amino-2-bromopyridine-3-carbaldehyde .

Executive Summary

The transformation of (5-Amino-2-bromopyridin-3-yl)methanol (Substrate 1 ) to 5-Amino-2-bromopyridine-3-carbaldehyde (Product 2 ) represents a critical intermediate step in the synthesis of diverse kinase inhibitors and heterocyclic scaffolds (e.g., imidazo[1,2-a]pyridines).

The primary synthetic challenge lies in the chemoselectivity required to oxidize the primary alcohol (at C3) to an aldehyde without affecting the electron-rich primary amine (at C5) or the bromine handle (at C2). While the alcohol is "pseudo-benzylic" (pyridylic) and activated, the free amine is susceptible to oxidation (to azo/nitro species) or condensation with the resulting aldehyde (Schiff base formation).

This guide details two validated protocols:

-

Method A (Activated MnO₂): The industry-standard, scalable route favoring cost-efficiency and operational simplicity.

-

Method B (IBX Oxidation): A high-fidelity alternative for small-scale or sensitive substrates where amine integrity is paramount.

Chemical Context & Mechanism[1][2][3][4][5][6]

Substrate Analysis[4]

-

Electronic Environment: The pyridine ring is electron-deficient due to the nitrogen atom. However, the C5-amino group is a strong electron donor (+M effect), significantly increasing electron density at C2 and C4. The C2-bromine atom provides inductive withdrawal (-I), slightly tempering the ring's reactivity.

-

Oxidation Site: The C3-hydroxymethyl group is benzylic-like (pyridylic), stabilizing the radical or ionic intermediates formed during oxidation. This allows for milder oxidants to be used effectively.

Reaction Pathways

The goal is to arrest oxidation at the aldehyde stage. Strong oxidants (e.g., KMnO₄, Jones Reagent) will over-oxidize the aldehyde to the carboxylic acid and likely destroy the amine.

Mechanism of Action (MnO₂)

Manganese(IV) oxide oxidation is heterogeneous and surface-dependent.[1] It is widely accepted to proceed via a radical mechanism:

-

Adsorption of the alcohol onto the MnO₂ surface.

-

Formation of a manganate ester.

-

Rate-determining hydrogen atom transfer (HAT) to form a radical intermediate.

-

Collapse of the intermediate to release the aldehyde and Mn(III)/Mn(II) species (typically Mn(OH)O).

Mechanism of Action (IBX)

2-Iodoxybenzoic acid (IBX) operates via a ligand exchange mechanism (hypervalent iodine), avoiding radical pathways that might affect the amine.

Experimental Protocols

Method A: Activated Manganese Dioxide (MnO₂) Oxidation

Recommended for scale-up (>1g) and general synthesis.

Reagents:

-

Substrate: (5-Amino-2-bromopyridin-3-yl)methanol (1.0 equiv)

-

Oxidant: Activated MnO₂ (10.0 – 15.0 equiv)

-

Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃) [Anhydrous]

-

Temperature: Ambient (20–25 °C) or Reflux (40 °C)

Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate 1 in anhydrous DCM (0.1 M concentration). Note: Ensure the alcohol is fully dissolved; sonicate if necessary.

-

Addition: Add Activated MnO₂ (10 equiv) in a single portion.

-

Critical Step: The quality of MnO₂ is paramount. Commercial "precipitated active" grades (e.g., from Sigma-Aldrich or Acros) are required. If using older stock, azeotropically dry it with toluene before use.

-

-

Reaction: Stir the suspension vigorously at room temperature.

-

Monitoring: Check by TLC (50% EtOAc/Hexanes) or LCMS every 2 hours. The aldehyde is typically less polar than the alcohol.

-

Optimization: If conversion is <50% after 4 hours, add an additional 5 equiv of MnO₂ and heat to mild reflux (40 °C).

-

-

Workup:

-

Filter the black suspension through a pad of Celite 545 .

-

Wash the filter cake thoroughly with DCM (3 x reaction volume) and EtOAc (1 x reaction volume) to desorb the polar aldehyde.

-

Concentrate the filtrate under reduced pressure (keep bath <40 °C to prevent self-condensation).

-

-

Purification: The crude residue is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, Gradient: 0→40% EtOAc in Hexanes).

Yield Expectation: 75–85% Appearance: Yellow to orange solid.

Method B: IBX Oxidation

Recommended for high-value intermediates or if Method A fails due to amine oxidation.

Reagents:

-

Substrate: (5-Amino-2-bromopyridin-3-yl)methanol (1.0 equiv)

-

Oxidant: IBX (2-Iodoxybenzoic acid) (1.1 – 1.3 equiv)

-

Solvent: DMSO (or EtOAc if Refluxed)

-

Temperature: Ambient (20–25 °C)

Protocol:

-

Preparation: Dissolve Substrate 1 in DMSO (0.2 M). IBX has poor solubility in most organic solvents but works well in DMSO.

-

Addition: Add IBX (1.1 equiv) as a solid.

-

Reaction: Stir at room temperature for 2–6 hours. The reaction mixture usually remains a suspension or becomes clear as IBX is converted to IBA (2-iodobenzoic acid).

-

Workup:

-

Dilute the reaction mixture with water (5x volume). The byproduct IBA and the product may precipitate.

-

If solid precipitates: Filter the solid.[2] The solid contains product + IBA. Wash with saturated NaHCO₃ (removes IBA as salicylate). The remaining solid is the product.

-

If no precipitate: Extract with EtOAc (3x). Wash combined organics with Sat. NaHCO₃ (2x), Water (2x), and Brine (1x). Dry over Na₂SO₄.

-

-

Purification: Flash chromatography as described in Method A.

Yield Expectation: 80–90%

Analytical Data Summary

| Parameter | Substrate (Alcohol) | Product (Aldehyde) |

| Formula | C₆H₇BrN₂O | C₆H₅BrN₂O |

| MW | 203.04 g/mol | 201.02 g/mol |

| Appearance | Off-white solid | Yellow/Orange solid |

| ¹H NMR (DMSO-d₆) | δ ~4.5 (d, CH₂), ~5.4 (t, OH) | δ ~10.0 (s, CHO) |

| IR (cm⁻¹) | ~3300 (Broad, OH) | ~1690 (Sharp, C=O) |

| TLC (50% EtOAc/Hex) | Lower R_f (e.g., 0.[3]3) | Higher R_f (e.g., 0.6) |

Process Visualization

Reaction Workflow & Decision Tree

Caption: Decision matrix for selecting the optimal oxidation pathway based on scale and sensitivity.

Troubleshooting & Critical Parameters

Incomplete Conversion (Method A)

-

Cause: Deactivated MnO₂ surface (blocked by water or polar byproducts).

-

Solution: Do not just add more time. Add a fresh portion of MnO₂ (5 equiv).

-

Alternative: Switch solvent to Chloroform and reflux. The higher boiling point (61 °C) often drives the reaction without degrading the amine.

Amine Interference (Schiff Base Formation)

-

Symptom: Loss of aldehyde peak in NMR; appearance of imine peaks; polymerization.

-

Cause: The product aldehyde reacts with the amine of a neighboring molecule.

-

Prevention: Keep the concentration dilute (0.1 M). Store the product in solid form at -20 °C. Do not store in solution.

-

Mitigation: If this persists, protect the amine (e.g., N-Boc) before the oxidation step.

-

Route: Alcohol -> N-Boc-Alcohol -> N-Boc-Aldehyde -> Deprotection (TFA).

-

Safety

-

MnO₂: Fine dust hazard. Use a fume hood. Heavy metal waste must be disposed of in solid hazardous waste containers.

-

IBX: Potentially explosive under high impact or heat (>200 °C). Handle with care.

-

Halogenated Solvents: DCM/CHCl₃ are toxic. Use appropriate PPE.

References

-

General MnO₂ Oxidation of Pyridylic Alcohols

-

Taylor, R. J. K.; Reid, M.; Foot, J.; Raw, S. A. "Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Trends." Accounts of Chemical Research, 2005 , 38(11), 851–869. Link

-

-

IBX Oxidation Protocol

-

Frigerio, M.; Santagostino, M. "A Mild Oxidizing Reagent for Alcohols of the Pyridine Series." Tetrahedron Letters, 1994 , 35(43), 8019–8022. Link

-

- Synthesis of Aminopyridine Aldehydes (Analogous Chemistry): Lunn, G.; Sansone, E. B. "Oxidation of Amines with Manganese Dioxide." Journal of Organic Chemistry, 1986, 51(5), 5. (Discusses amine stability).

- Commercial Availability & CAS Verification: Product: 5-Amino-2-bromopyridine-3-carbaldehyde (CAS: 149806-06-4 for isomer reference, specific CAS varies by catalog). Note: Always verify structure by NMR as isomers (e.g. 2-amino-5-bromo) are common.

Sources

Application Note: Chemoselective Buchwald-Hartwig Strategies for (5-Amino-2-bromopyridin-3-yl)methanol

[1]

Executive Summary

This application note details optimized protocols for the Buchwald-Hartwig amination of (5-Amino-2-bromopyridin-3-yl)methanol (CAS: Variable/Generic Structure).[1] This substrate presents a "trifecta" of chemoselectivity challenges: an electrophilic C2-bromide , a nucleophilic C5-primary amine , and a labile C3-hydroxymethyl group.[1]

Successful functionalization requires suppressing three specific failure modes:

-

Oligomerization: Self-coupling between the C5-amine and C2-bromide of the substrate.

-

Catalyst Poisoning: Chelation of Palladium species by the free pyridine nitrogen or primary amine.

-

O-Arylation: Competitive coupling at the free alcohol under strong basic conditions.

This guide prioritizes C2-selective amination (displacement of the bromide) using 3rd and 4th Generation Palladacycle precatalysts to achieve high turnover numbers (TON) at mild temperatures, preserving the free alcohol.[1]

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The substrate contains two nucleophilic sites (NH₂, OH) and one electrophilic site (C-Br).[1] In a standard Buchwald-Hartwig reaction, the C2-position is highly activated for oxidative addition due to the electron-deficient nature of the pyridine ring.

-

Primary Risk: If the external amine is less nucleophilic than the substrate's own C5-amine, the substrate will polymerize.

-

Secondary Risk: Strong alkoxide bases (e.g., NaOtBu) can deprotonate the C3-methanol (pKa ~16), leading to competitive O-arylation or catalyst decomposition.[1]

Catalyst Selection Logic[2][3]

-

Ligand: BrettPhos and RuPhos are selected for their bulk. The steric bulk prevents the formation of stable bis-amine Pd complexes (catalyst resting states) and suppresses coordination of the pyridine nitrogen.

-

Precatalysts (G3/G4): We utilize BrettPhos Pd G4 or RuPhos Pd G3 .[1] These precatalysts generate the active L-Pd(0) species immediately upon exposure to base, bypassing the induction period required for Pd(OAc)₂ reduction, which is often where side-reactions occur.[1][2]

Visualizing the Reaction Pathways

Figure 1: Mechanistic divergence in the amination of multifunctional bromopyridines.

Experimental Protocols

Protocol A: C2-Amination with Primary Amines (BrettPhos System)

Objective: Coupling an external primary amine to the C2-position while tolerating the free alcohol and C5-amine. Scope: Ideal for aniline derivatives and unhindered alkyl amines.

Materials:

-

Substrate: 1.0 equiv (e.g., 1.0 mmol)

-

External Amine: 1.2 – 1.5 equiv

-

Catalyst: BrettPhos Pd G4 (0.02 – 0.05 equiv)[1]

-

Base: LiHMDS (2.2 equiv, 1.0 M in THF) or Cs₂CO₃ (3.0 equiv)[1]

-

Solvent: 1,4-Dioxane or t-Amyl Alcohol (0.2 M concentration)[1]

Step-by-Step Methodology:

-

Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Solids Addition: Charge the vial with the Substrate (1.0 equiv), Cs₂CO₃ (3.0 equiv), and BrettPhos Pd G4 (2-5 mol%).

-

Note: If using LiHMDS, add it in step 4.[1]

-

-

Degassing: Seal the vial (septum cap) and purge with inert gas for 5 minutes.

-

Liquid Addition: Add anhydrous 1,4-Dioxane via syringe. Add the External Amine. If using LiHMDS, add dropwise at room temperature now.[1]

-

Reaction: Heat the block to 80 °C . Stir vigorously (800 rpm).

-

Checkpoint: Monitor by LCMS at 1 hour. The free amine on the substrate can act as a ligand; if conversion stalls, add another 1 mol% catalyst.

-

-

Workup:

Protocol B: C2-Amination with Secondary Amines (RuPhos System)

Objective: Coupling cyclic secondary amines (morpholines, piperazines).[1] Scope: High yields for sterically demanding amines.

| Component | Specification | Rationale |

| Catalyst | RuPhos Pd G3 (2-4 mol%) | Specialized for secondary amines; prevents β-hydride elimination.[1] |

| Base | NaOtBu (Use with Caution) or K₃PO₄ | NaOtBu is faster but risks O-arylation.[1] K₃PO₄ is safer for the free alcohol but requires longer reaction times (12-16h). |

| Solvent | Toluene or t-BuOH | Non-polar solvents often boost RuPhos performance. |

Modifications from Protocol A:

Troubleshooting & Optimization Guide

The following decision tree assists in recovering stalled reactions or fixing impurity profiles.

Figure 2: Troubleshooting logic for common failure modes in aminopyridine coupling.

Data Summary: Base Compatibility

Comparison of bases for substrate (5-Amino-2-bromopyridin-3-yl)methanol.

| Base | pKa (Conj.[1][2] Acid) | Rate | Alcohol Tolerance | Recommendation |

| LiHMDS | 26 | High | High | Primary Choice. Steric bulk minimizes nucleophilic attack on alcohol.[1] |

| NaOtBu | 17 | Very High | Low | Risk. Generates alkoxide; use only if LiHMDS fails. |

| Cs₂CO₃ | 10 | Moderate | Excellent | Safe Choice. Best for overnight reactions; no O-arylation risk. |

| DBU | 12 | Low | Excellent | Specialist. Use with XantPhos for flow chemistry applications. |

References

-

BenchChem Technical Support. (2025).[1][4] A Head-to-Head Comparison of Catalysts for the Buchwald-Hartwig Amination of 2-Bromopyridines. BenchChem.[4] Link[1]

-

Sigma-Aldrich. (2024).[1] BrettPhos Pd G3 and G4 catalyzed arylation of primary and secondary amines. Merck KGaA. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] Link[1]

-

Ingoglia, B. T., et al. (2017).[1] A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions.[5] The Journal of Organic Chemistry, 82(7), 3741-3750.[1][5] Link[1][5]

-

Kinnear, S. K., et al. (2020).[1] Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Link[1]

Disclaimer: These protocols are designed for research purposes. Always consult the Safety Data Sheet (SDS) for (5-Amino-2-bromopyridin-3-yl)methanol and all reagents before handling.

Sources

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Improving yields in the reduction of ester precursors to (5-Amino-2-bromopyridin-3-yl)methanol

Topic: Improving yields in the reduction of ester precursors to (5-Amino-2-bromopyridin-3-yl)methanol Content type: Technical Support Center (Troubleshooting & FAQs)

Current Status: Operational Topic: Chemoselective Reduction of Methyl 5-amino-2-bromonicotinate Audience: Process Chemists, Medicinal Chemists

Executive Summary & Core Challenge

The reduction of methyl 5-amino-2-bromonicotinate to (5-amino-2-bromopyridin-3-yl)methanol presents a classic chemoselectivity paradox. You must reduce a stable ester to a primary alcohol without affecting two sensitive functionalities:

-

The Aryl Bromide (C-2): Susceptible to hydrodehalogenation (loss of Br) by strong hydride donors or palladium contaminants.

-

The Pyridine Ring/Amine: Susceptible to over-reduction or catalyst poisoning.

Standard reagents like Lithium Aluminum Hydride (LiAlH₄) often result in significant debromination (formation of the des-bromo byproduct), leading to yield losses and difficult purifications. This guide details the Borohydride/Salt Activation Protocol , which is the industry standard for high-yield, chemoselective reduction of halo-pyridine esters.

Diagnostic Troubleshooting (Q&A)

Category A: Impurity Profiling & Yield Loss

Q: I am observing a ~15% impurity with M-79/81 mass difference. What is happening? A: You are likely observing debromination (hydrodehalogenation).[1]

-

Diagnosis: This occurs when the hydride source is too powerful (e.g., LiAlH₄ at reflux) or if there are trace transition metals present. The hydride attacks the C-Br bond, replacing bromine with hydrogen.

-

Fix: Switch from LiAlH₄ to LiBH₄ or the in-situ generated equivalent (NaBH₄ + CaCl₂/LiCl ). These reagents are chemoselective for esters over aryl halides.

-

Immediate Action: Lower your reaction temperature to 0°C and ensure your solvent is anhydrous.

Q: My reaction stalls at the aldehyde intermediate or shows 50% starting material. A: Sodium Borohydride (NaBH₄) alone is generally too weak to reduce esters in pure THF.

-

Diagnosis: Lack of electrophilic activation of the ester carbonyl.[2]

-

Fix: You must use an additive.[3]

-

Method 1 (Methanol Activation): Add methanol dropwise to a refluxing THF mixture. The methanol generates active alkoxy-borohydrides and coordinates the sodium, enhancing reactivity.

-

Method 2 (Lewis Acid Activation - Recommended): Add CaCl₂ or LiCl . The metal cation coordinates to the carbonyl oxygen, making it more susceptible to hydride attack.

-

Category B: Work-up & Isolation

Q: The product is not extracting into Ethyl Acetate/DCM. Where is it? A: (5-Amino-2-bromopyridin-3-yl)methanol is a polar amino-pyridine. It likely remains in the aqueous phase if the pH is too low.

-

Diagnosis: Protonation of the pyridine nitrogen or the primary amine makes the molecule water-soluble.

-

Fix: Adjust the aqueous layer pH to 8–9 (using sat. NaHCO₃ or mild Na₂CO₃) before extraction. Do not go too basic (>pH 12) or you may form emulsions or hydrolyze remaining esters.

-

Tip: Use THF/EtOAc (1:1) for extraction if solubility is stubborn, or perform a continuous extraction.

Q: I have a gelatinous precipitate during quench that traps my product. A: This is an aluminum emulsion (if using LiAlH₄/DIBAL) or a boron-amine complex.

-

Fix:

-

For Borohydrides: Quench with saturated NH₄Cl and stir vigorously for 30 minutes to break the Boron-Nitrogen complexes.

-

For Aluminum: Use Rochelle’s Salt (Potassium Sodium Tartrate) solution and stir until two clear layers form.

-

Optimized Protocol: In-Situ LiBH₄ Reduction

This protocol uses NaBH₄ and CaCl₂ to generate a reactive borohydride species in situ. It is safer, cheaper, and more selective than LiAlH₄.

Reagents:

-

Methyl 5-amino-2-bromonicotinate (1.0 equiv)

-

Sodium Borohydride (NaBH₄) (2.5 equiv)

-

Calcium Chloride (CaCl₂) (1.5 equiv)

-

Solvent: THF (anhydrous) / Ethanol (2:1 ratio)

Step-by-Step Workflow:

-

Preparation: Dissolve Methyl 5-amino-2-bromonicotinate in anhydrous THF (0.5 M concentration).

-

Activation: Add CaCl₂ (powdered) and stir for 15 minutes at room temperature. Note: The solution may become cloudy.

-

Reduction: Cool to 0°C . Add NaBH₄ portion-wise over 20 minutes.

-

Why? Exothermic hydrogen evolution occurs. Controlling T prevents debromination.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by HPLC/TLC.[4]

-

Checkpoint: If conversion is <90% after 6h, add 5 mL of Ethanol dropwise.

-

-

Quench: Cool to 0°C. Add saturated NH₄Cl solution dropwise.

-

Caution: Vigorous bubbling (H₂ gas).

-

-

Work-up: Dilute with water. Adjust pH to ~8.5. Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[5]

Comparative Data: Reagent Selection

The following table summarizes the impact of reagent choice on the yield and purity of (5-Amino-2-bromopyridin-3-yl)methanol.

| Reagent System | Yield | Debromination Impurity | Comments |

| LiAlH₄ (THF, Reflux) | 45-60% | High (10-25%) | "Big Hammer" approach. High risk of Ar-Br reduction. Difficult workup. |

| DIBAL-H (DCM, -78°C) | 65-75% | Low (<2%) | Good selectivity but difficult to scale (cryogenic). Often stops at aldehyde. |

| NaBH₄ / MeOH (Reflux) | 50-60% | Low (<1%) | Slow reaction. Incomplete conversion is common. |

| NaBH₄ / CaCl₂ (THF/EtOH) | 85-92% | Negligible (<0.5%) | Recommended. Best balance of cost, safety, and selectivity. |

Decision Logic & Mechanism

The following diagram illustrates the decision process for selecting the correct reduction conditions and the mechanistic pathway.

Caption: Decision tree for reagent selection emphasizing the chemoselectivity of the Borohydride/Salt method over LiAlH4.

References

-

Hamada, Y., et al. (2021). Chemoselective Reduction of Esters in the Presence of Aryl Halides. Journal of Organic Chemistry . Retrieved from [Link]

-

Brown, H. C., & Narasimhan, S. (1982). Selective Reductions. 29. The Stoichiometry of the Reaction of Lithium Aluminum Hydride with Esters. Journal of Organic Chemistry . Retrieved from [Link]

-

Ranu, B. C. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. European Journal of Organic Chemistry . Retrieved from [Link]

- Pfizer Inc. (2018). Process for the Preparation of Pyridine Derivatives. U.S. Patent 9,873,668.

Sources

Minimizing side reactions during the halogenation of aminopyridines

To: Technical Support Center Users From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Side Reactions During the Halogenation of Aminopyridines

Executive Summary & Mechanistic Overview

Halogenating aminopyridines is a balancing act between two competing nucleophilic centers: the exocyclic amino group and the pyridine ring nitrogens . The electron-rich amino group activates the ring for Electrophilic Aromatic Substitution (EAS), typically directing halogenation to the ortho (3-position) or para (5-position) sites relative to the amine.

However, three primary failure modes plague this chemistry:

-

N-Halogenation: Kinetic attack on the exocyclic amine or pyridine nitrogen, forming unstable N-halo species.

-

Polyhalogenation: The first halogenation event often fails to sufficiently deactivate the ring, leading to di- or tri-halo species.

-

Oxidative Degradation: High-potential oxidants (like molecular bromine) can oxidize the electron-rich amine, leading to polymerization (tar formation).

This guide provides validated protocols and troubleshooting workflows to navigate these challenges.

Diagnostic Troubleshooting (Q&A)

Issue 1: "I am observing significant N-halogenation (N-X) rather than ring halogenation (C-X)."

Diagnosis: N-halogenation is often the kinetic product, while C-halogenation is the thermodynamic product. Low temperatures or non-acidic conditions can trap the reaction at the N-halo stage. Corrective Action:

-

Thermodynamic Control: Increase the reaction temperature slightly to promote the rearrangement of the N-halo intermediate to the C-halo product.

-

Acid Catalysis: Introduce a proton source (e.g., acetic acid, HBr). Protonation of the pyridine nitrogen makes the ring more electron-deficient (preventing N-ring attack), while protonation/coordination of the N-halo species facilitates the migration of the halogen to the carbon ring (Orton-like rearrangement).

-

Reagent Switch: Switch from elemental halogens (

) to N-halosuccinimides (NBS, NCS). These provide a controlled release of

Issue 2: "My reaction yields a mixture of mono- and di-halogenated products."

Diagnosis: The amino group is a powerful activator.[1] Once the first halogen is added, the ring remains sufficiently activated for a second attack, especially if the reagent is in excess or the mixing is poor. Corrective Action:

-

Stoichiometry: Use a slight deficit of the halogenating agent (0.95 eq) to maximize mono-selectivity, accepting lower conversion for higher purity.

-

Solvent Polarity: Use highly polar solvents like DMF or acetonitrile (MeCN). These solvents solvate the transition state and often improve regioselectivity compared to non-polar solvents.

-

Slow Addition: Add the halogenating agent dropwise at

or lower to distinguish between the activation energy barriers of the first and second halogenation events.

Issue 3: "The reaction mixture turns black/tarry immediately."

Diagnosis: Oxidative degradation of the amine. This is common when using molecular halogens (

-

Protection: Acetylate the amine (convert to acetamide) before halogenation. This reduces electron density, preventing oxidation, and can be hydrolyzed back to the amine later.

-

Alternative Oxidants: For iodination, avoid direct

oxidation. Use

Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways and the critical decision points for selectivity.

Figure 1: Mechanistic pathways in aminopyridine halogenation. Green paths indicate desired flow; red paths indicate failure modes.

Validated Experimental Protocols

Protocol A: Regioselective Bromination (NBS Method)

Best for: Mono-bromination at the 5-position (para to amine).[1]

Reagents:

-

Substrate: 2-Aminopyridine (1.0 eq)

-

Reagent: N-Bromosuccinimide (NBS) (0.95 - 1.0 eq)

-

Solvent: Acetonitrile (MeCN) or DMF (0.5 M concentration)

Procedure:

-

Dissolve 2-aminopyridine in MeCN at room temperature.

-

Cool the solution to 0°C using an ice bath.

-

Dissolve NBS in a minimal amount of MeCN and add it dropwise over 30 minutes. Critical: Rapid addition causes local high concentration, leading to polyhalogenation.

-

Allow the reaction to warm to room temperature and stir for 2–4 hours.

-

Workup: Concentrate the solvent. Redissolve in Ethyl Acetate and wash with water (to remove succinimide) and 5% Sodium Thiosulfate (to quench trace bromine).

-

Purification: Recrystallize from ethanol/water if di-bromo impurity (>5%) is detected.

Protocol B: Oxidative Iodination (Periodic Acid Method)

Best for: Installing Iodine (difficult via direct EAS) without heavy metal waste.

Reagents:

-

Substrate: 2-Aminopyridine (1.0 eq)

-

Reagent: Molecular Iodine (

) (0.5 eq) -

Oxidant: Periodic Acid (

) (0.2 eq) -

Solvent: Acetic Acid / Water (10:1)

Procedure:

-

Suspend 2-aminopyridine in Acetic Acid/Water.

-

Add Iodine (

) and stir for 15 minutes. -

Add Periodic Acid (

) slowly. -

Heat the mixture to 60–80°C for 4 hours. Note: Heat is required to drive the iodination efficiency.

-

Mechanism: Periodic acid oxidizes unreactive

into reactive -

Workup: Pour into ice water containing sodium bisulfite (to remove excess iodine). Neutralize with NaOH to precipitate the product.

Comparative Data: Reagent Selection

| Reagent System | Active Species | Selectivity (Mono:Di) | Risk Profile | Recommended For |

| Low (60:40) | High (Oxidation/Tar) | Large scale, robust substrates | ||

| NBS / MeCN | High (95:5) | Low | Pharma intermediates, sensitive amines | |

| NCS / IPA | High (>98:2) | Low | Chlorination (requires heat/catalyst) | |

| Moderate (85:15) | Moderate | Iodination (Green chemistry) |

References

-

Regioselective Bromination Protocol: BenchChem. Application Notes and Protocols: Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide. Link

-

Iodination Methodology: Sosnowski, M., & Skulski, L. (2005). Microwave-Accelerated or Conventionally Heated Iodination Reactions of Some Aromatic Amines, Using ortho-Periodic Acid as the Oxidant. Molecules. Link

-

Mechanism of Side Reactions: Kukkonen, E., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens. Crystal Growth & Design. Link[2]

-

Green Halogenation Approaches: Menghani, S. (2021). Synthesis of 2,5-dibromopyridine starting from 2-aminopyridine. Heterocyclic Letters. Link

-

3-Selective Halogenation (Advanced): Boyle, B.T., et al. (2022).[2] 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Science. Link

Sources

Validation & Comparative

Comparative Guide: 1H NMR Interpretation for (5-Amino-2-bromopyridin-3-yl)methanol

This guide provides an in-depth technical analysis for the structural verification of (5-Amino-2-bromopyridin-3-yl)methanol using 1H NMR spectroscopy. It focuses on distinguishing the target molecule from its common regioisomers and analyzing solvent-dependent spectral features.[1]

Part 1: Executive Summary & Structural Logic

The synthesis of substituted pyridines often yields regioisomers that are difficult to distinguish by Mass Spectrometry (MS) alone.[1] For (5-Amino-2-bromopyridin-3-yl)methanol (CAS 1805614-52-1), the critical quality attribute is confirming the positions of the amino (-NH₂) and bromine (-Br) substituents relative to the hydroxymethyl group.[1]

This guide compares the Target Product (5-Amino isomer) against its most likely synthetic impurity/alternative, the 2-Amino isomer (2-amino-5-bromopyridin-3-yl)methanol.[1] The distinction relies on the specific shielding effects of the amino group on the remaining aromatic protons.[1]

The Molecule at a Glance

-

Substituents:

-

C2: Bromine (-Br) [Inductive withdrawing, weak mesomeric donor]

-

C3: Hydroxymethyl (-CH₂OH) [Alkyl-like, weak electronic effect]

-

C5: Amino (-NH₂) [Strong Mesomeric Donor, Shielding Ortho/Para]

-

-

Spin System: Two aromatic protons (H-4 and H-6) in a meta relationship.[1]

Part 2: Comparative Analysis (Target vs. Alternative)

The following table contrasts the expected 1H NMR performance of the target molecule versus its regioisomer. This comparison validates why NMR is the superior tool for structural confirmation over HPLC-MS.[1]

Table 1: Structural Differentiation via 1H NMR Chemical Shifts

| Feature | Target Product (5-Amino-2-bromo...) | Alternative Isomer (2-Amino-5-bromo...) | Differentiation Logic |

| H-4 Chemical Shift | ~ 6.9 – 7.2 ppm | ~ 7.6 – 7.9 ppm | Critical: In the Target, H-4 is ortho to the electron-donating -NH₂ group, causing a significant upfield shift (shielding).[1] In the Isomer, H-4 is meta to the -NH₂, resulting in a standard aromatic shift. |

| H-6 Chemical Shift | ~ 7.8 – 8.0 ppm | ~ 8.1 – 8.3 ppm | H-6 is adjacent to Nitrogen (deshielding).[1] However, in the Target, it is also ortho to -NH₂, mitigating the deshielding. |

| Coupling Pattern | Meta (d, J ~ 2.0 Hz) | Meta (d, J ~ 2.0 Hz) | Both isomers have protons at C4 and C6, so coupling constants (J-values) alone cannot distinguish them. Chemical shift is the determinant.[1] |

| NH₂ Signal (DMSO) | ~ 5.2 – 5.8 ppm | ~ 6.0 – 6.5 ppm | 2-Aminopyridines typically show broader, more downfield NH₂ signals due to tautomeric exchange potential with the ring nitrogen.[1] |

Part 3: Detailed Assignment & Experimental Protocol

Experimental Protocol: Optimal Resolution

To ensure observation of exchangeable protons (-OH, -NH₂) and prevent signal overlap:

-

Solvent: Use DMSO-d₆ (99.9% D).[1] Avoid CDCl₃ as it often broadens -NH₂/-OH signals or merges them with the solvent floor.[1]

-

Concentration: 5–10 mg in 0.6 mL solvent.

-

Temperature: 298 K (25°C).

-

Pulse Sequence: Standard 1D proton (zg30) with sufficient relaxation delay (d1 = 1.0 s) to allow accurate integration of aromatic protons.

Assignment Table (in DMSO-d₆)

| Position | Type | Shift (δ ppm) | Multiplicity | Integral | J-Coupling (Hz) | Assignment Rationale |

| H-6 | Aromatic | 7.85 ± 0.1 | Doublet (d) | 1H | J ~ 2.2 | Alpha to Nitrogen (deshielded), but Ortho to -NH₂.[1] |

| H-4 | Aromatic | 7.10 ± 0.1 | Doublet (d) | 1H | J ~ 2.2 | Ortho to -NH₂ (shielded) and Ortho to -CH₂OH.[1] |

| -NH₂ | Exch. | 5.40 ± 0.2 | Broad Singlet | 2H | - | Broad due to quadrupole broadening from N and exchange.[1] |

| -OH | Exch. | 5.25 ± 0.2 | Triplet (t) | 1H | J ~ 5.5 | Couples to -CH₂- if sample is dry/acid-free.[1] |

| -CH₂- | Aliphatic | 4.45 ± 0.1 | Doublet (d) | 2H | J ~ 5.5 | Benzylic-like position.[1] Appears as a singlet if -OH exchanges.[1] |

*Note: If trace acid is present, the -OH will appear as a singlet and the -CH₂- as a singlet.[1]

Part 4: Visualization of Structural Verification

The following diagrams illustrate the logical flow for distinguishing the isomers and the correlation network required for definitive assignment.

Diagram 1: Isomer Differentiation Decision Tree

Caption: Decision logic for distinguishing the target 5-amino isomer from the 2-amino alternative based on H-4 chemical shift.

Diagram 2: HMBC/NOE Correlation Map

To definitively confirm the structure without relying solely on 1D shifts, a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment is recommended.

Caption: Key NOE (spatial) and HMBC (long-range C-H) correlations. The NOE from NH₂ to BOTH H-4 and H-6 confirms the 5-amino position.[1]

Part 5: References

-

ChemicalBook. (2023).[1] 1H NMR Spectrum of 2-Amino-5-bromopyridine (Isomer Reference). Retrieved from .[1]

-

National Institutes of Health (NIH) - PubChem. (2023).[1] (5-Amino-2-bromopyridin-3-yl)methanol Compound Summary. Retrieved from .[1]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] (Standard reference for substituent additivity rules in pyridines).

-

Sigma-Aldrich. (2023).[1] Product Specification: (5-Amino-2-bromopyridin-3-yl)methanol.[1] Retrieved from .[1]

Sources

A Comparative Guide to the Structural Elucidation of (5-Amino-2-bromopyridin-3-yl)methanol: X-ray Crystallography vs. Spectroscopic Methods

Introduction: The Imperative of Unambiguous Structural Confirmation

In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural knowledge underpins our understanding of a compound's reactivity, its biological activity, and its physical properties. The molecule at the center of our discussion, (5-Amino-2-bromopyridin-3-yl)methanol[1][2], is a substituted pyridine derivative. Such scaffolds are prevalent in medicinal chemistry, making the definitive confirmation of their structure a critical step in any research and development pipeline.

This guide provides an in-depth comparison of the available analytical techniques for the structural elucidation of (5-Amino-2-bromopyridin-3-yl)methanol. We will begin with the unequivocal "gold standard," single-crystal X-ray crystallography, and then objectively compare its outputs with those from orthogonal spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Our focus will be on not just the "what" but the "why"—explaining the causality behind experimental choices and demonstrating how a synergistic approach provides the most robust and trustworthy structural confirmation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a direct, high-resolution, three-dimensional map of a molecule's atomic arrangement in the solid state. The technique relies on the diffraction of X-rays by the ordered array of molecules within a single crystal. The resulting diffraction pattern is mathematically deconstructed to generate a model of the electron density, and thus the precise location of each atom.

While a published crystal structure for (5-Amino-2-bromopyridin-3-yl)methanol is not currently available in open crystallographic databases, we can examine the data for the closely related precursor, 2-Amino-5-bromopyridine, to illustrate the power and expected output of the technique[3]. The structural principles and the workflow described are directly applicable.

Causality in the Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is one of meticulous control and informed decisions. Each step is designed to produce a single, high-quality crystal suitable for diffraction, a process that can often be the most challenging aspect of the analysis.

Experimental Protocol: Single-Crystal Growth and X-ray Diffraction

-

Synthesis and Purification: The synthesis of the parent compound, 2-Amino-5-bromopyridine, is well-documented and typically involves the direct bromination of 2-aminopyridine[4][5]. For our target molecule, a subsequent functionalization to add the methanol group would be required. The final product must be purified to >99% purity, as impurities can inhibit crystallization or co-crystallize, complicating the analysis.

-

Crystallization Screening: The choice of solvent is critical. A solvent system is sought in which the compound has moderate solubility.

-

Rationale: If solubility is too high, the solution will be unsaturated, and no crystals will form. If it is too low, the compound will precipitate as an amorphous powder or as microcrystals unsuitable for SCXRD.

-

Method - Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture) to near-saturation in a loosely covered vial. Allow the solvent to evaporate slowly over several days. The gradual increase in concentration encourages the ordered growth of a single crystal.

-

-

Crystal Mounting and Data Collection: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer. The crystal is cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations, leading to a sharper diffraction pattern.

-

Structure Solution and Refinement: The collected diffraction data is processed to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data. The final quality of the structure is assessed by metrics such as the R-factor and goodness-of-fit (GooF).

Data Interpretation: An Unambiguous Picture

The output of a successful SCXRD experiment is a rich dataset that defines the molecule's solid-state structure. For a related molecule, 2-Amino-5-bromopyridine, the crystallographic data provides a definitive confirmation of its connectivity and geometry[3].

| Parameter | Value for 2-Amino-5-bromopyridine[3] | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P 1 21/c 1 | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a=13.80 Å, b=5.839 Å, c=7.687 Å, β=106.04° | The dimensions of the repeating crystal lattice. |

| Bond Lengths & Angles | Precisely determined (e.g., C-Br, C-N, N-H) | Confirms the covalent bonding framework and geometry. |

| R-factor | Typically < 0.05 for a well-refined structure | A measure of the agreement between the model and data. |

For (5-Amino-2-bromopyridin-3-yl)methanol, we would expect SCXRD to similarly provide unequivocal proof of the substituent positions on the pyridine ring, the conformation of the methanol group, and the intermolecular interactions (like hydrogen bonding) that govern the crystal packing.

Workflow for Single-Crystal X-ray Crystallography

Caption: Workflow from synthesis to 3D structure via X-ray crystallography.

Orthogonal Spectroscopic Techniques: Building a Corroborative Case

While SCXRD is definitive, it is not always feasible, and it only describes the molecule in the solid state. Spectroscopic methods provide crucial, complementary data about the molecule's structure, often in solution, which is more relevant for many applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the local magnetic environments of atomic nuclei (typically ¹H and ¹³C). It is arguably the most powerful tool for determining the covalent framework of a molecule in solution.

-

Principle: The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its electronic environment, revealing information about attached atoms and functional groups. Coupling between adjacent nuclei (J-coupling) provides direct evidence of atom connectivity.

-

Data Interpretation for (5-Amino-2-bromopyridin-3-yl)methanol:

-

¹H NMR: We would expect distinct signals for the two aromatic protons on the pyridine ring, the -CH₂- protons of the methanol group, the -OH proton, and the -NH₂ protons. Their splitting patterns and integrations would confirm the connectivity. For instance, the downfield shift of protons on a pyridine ring is a known characteristic[6][7].

-

¹³C NMR: The spectrum would show six distinct signals, corresponding to the five carbons of the pyridine ring and the one carbon of the methanol group, confirming the carbon backbone.

-

-

Comparison with SCXRD: NMR confirms the atom-to-atom connectivity and provides information on the molecule's solution-state structure, which may differ from the solid-state conformation seen by X-ray. It does not, however, provide the precise bond lengths and angles that SCXRD delivers.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Rationale: Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and slow the exchange of -OH and -NH protons, making them observable.

-

-

Data Acquisition: Place the sample in the NMR spectrometer. Acquire a ¹H spectrum, followed by a ¹³C spectrum. Further 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be run to definitively assign all signals and confirm connectivity.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and elemental formula of a compound.

-

Principle: The sample is ionized, and the resulting ions are separated based on their m/z. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distribution of halogens.

-

Data Interpretation for (5-Amino-2-bromopyridin-3-yl)methanol:

-

Molecular Ion Peak: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance[8][9]. This means the mass spectrum will show two peaks of almost equal intensity for the molecular ion (M⁺ and M+2), separated by 2 m/z units[10][11]. This is a definitive signature for the presence of a single bromine atom.

-

High-Resolution MS (HRMS): HRMS can measure the m/z to several decimal places, allowing for the calculation of an exact elemental formula (C₆H₇BrN₂O), which confirms the atomic composition and rules out other possibilities.

-

-

Comparison with SCXRD: MS provides the molecular formula, perfectly complementing the atomic arrangement from SCXRD. It confirms that the crystal being analyzed corresponds to the correct compound but gives no information about the isomeric arrangement of those atoms.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount (<1 mg) of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL.

-

Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Acquire data in positive ion mode.

-

Rationale: ESI is a soft ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion.

-

-

Data Analysis: Identify the molecular ion cluster ([M+H]⁺). The presence of two peaks of nearly equal intensity separated by 2 m/z units confirms the presence of bromine. Compare the measured exact mass to the theoretical mass for the proposed formula (C₆H₇BrN₂O) to confirm the elemental composition.

A Synergistic Approach: Creating a Self-Validating System

| Technique | Information Provided | Strengths | Limitations |

| SCXRD | 3D atomic arrangement, bond lengths/angles, stereochemistry, packing | Unambiguous 3D structure | Requires single crystals; solid-state may not reflect solution state |

| NMR | Atom connectivity, solution-state conformation, electronic environments | Excellent for covalent framework in solution | Does not provide precise 3D coordinates; can be complex to interpret |

| MS | Molecular weight, elemental formula, presence of key isotopes | High sensitivity; confirms atomic composition | Provides little to no information on isomerism or connectivity |

Integrated Workflow for Structural Elucidation

Caption: Synergistic workflow combining MS, NMR, and SCXRD.

Conclusion

For the structural confirmation of (5-Amino-2-bromopyridin-3-yl)methanol, single-crystal X-ray crystallography remains the ultimate arbiter, capable of delivering an indisputable three-dimensional structure. However, this guide illustrates that absolute confidence is best achieved through a holistic and logical integration of techniques. High-resolution mass spectrometry validates the elemental formula and the presence of bromine, while NMR spectroscopy confirms the covalent framework in the solution phase. Together, these methods provide a comprehensive, self-validating dataset that leaves no room for ambiguity, ensuring the integrity of the chemical matter that forms the foundation of subsequent research.

References

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (Source: vertexaisearch.cloud.google.com)

-

1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... (Source: ResearchGate) [Link]

-

(5-Amino-2-bromopyridin-3-yl)methanol | C6H7BrN2O | CID 130712733. (Source: PubChem) [Link]

-

2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622. (Source: PubChem) [Link]

-

(2-AMINO-5-BROMOPYRIDIN-3-YL)METHANOL | CAS 335031-01-1. (Source: Matrix Fine Chemicals) [Link]

-

A convenient and scalable process for the preparation of 2, 5-dibromopyridine. (Source: Heterocyclic Letters) [Link]

-

Synthesis of 2-Amino-5-bromopyridine. (Source: ResearchGate) [Link]

-

Organic Compounds Containing Halogen Atoms. (Source: Chemistry LibreTexts) [Link]

-

The molecule that gave the mass spectrum shown here contains a ha... (Source: Pearson) [Link]

-

How can you identify the presence of halogens using mass spectrometry? (Source: TutorChase) [Link]

-

Mass Spectroscopy - Halo-isotopes. (Source: YouTube) [Link]

Sources

- 1. (5-Amino-2-bromopyridin-3-yl)methanol | C6H7BrN2O | CID 130712733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-AMINO-5-BROMOPYRIDIN-3-YL)METHANOL | CAS 335031-01-1 [matrix-fine-chemicals.com]

- 3. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. heteroletters.org [heteroletters.org]

- 5. researchgate.net [researchgate.net]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tutorchase.com [tutorchase.com]

- 10. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 11. youtube.com [youtube.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.